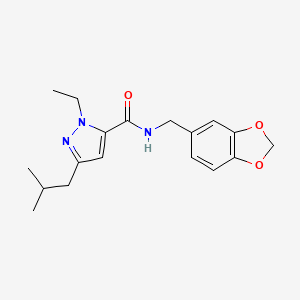

N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, amidation, and cross-coupling reactions. For example, Kumara et al. (2018) detailed the synthesis and spectral characterization of a pyrazole derivative, highlighting the steps involved in its creation, such as elemental analysis, FT-IR, NMR, and X-ray diffraction studies (Kumara et al., 2018).

科学的研究の応用

Virtual Screening in Drug Development

N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide was identified through virtual screening targeting the urokinase receptor (uPAR). This led to the discovery of compounds with potential in breast cancer treatment, specifically inhibiting tumor invasion, migration, and angiogenesis. These compounds also showed apoptosis-inducing properties and favorable pharmacokinetic profiles for oral administration. The study suggests that these compounds could be a starting point for developing new treatments for metastatic breast cancer (Wang et al., 2011).

Chemical Synthesis and Functionalization

Research on the functionalization reactions of pyrazole-carboxamide derivatives, including the synthesis and characterization of various compounds, has been conducted. These studies explore the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Yıldırım et al., 2005).

Antibacterial Applications

Studies have shown that analogs of pyrazole-carboxamide exhibit promising antibacterial activity. This includes effectiveness against bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing new antibacterial agents (Palkar et al., 2017).

Carbonic Anhydrase Inhibition

Research into metal complexes of pyrazole-carboxamide derivatives has shown strong inhibitory properties against carbonic anhydrase enzymes. This indicates potential applications in treatments involving the modulation of carbonic anhydrase activity (Büyükkıdan et al., 2013).

Anticancer and Antiviral Research

Pyrazole-carboxamide derivatives have been explored for their potential in cancer and viral treatments. Some derivatives have shown activity against tumor cell lines and certain viruses, indicating their potential utility in developing new anticancer and antiviral therapies (Popsavin et al., 2002).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-4-21-15(9-14(20-21)7-12(2)3)18(22)19-10-13-5-6-16-17(8-13)24-11-23-16/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZYTTLZDTYWHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)

![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)

![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)

![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)

![9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)

![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)